Pyridine, 2-(2-oxazolidinyl)- (6CI)
Description
Structural Classification and Nomenclature of Pyridine (B92270), 2-(2-oxazolidinyl)- (6CI)
Pyridine, 2-(2-oxazolidinyl)- (6CI) is a heterocyclic compound. Structurally, it consists of a six-membered aromatic pyridine ring linked to a five-membered saturated oxazolidine (B1195125) ring. The connection is at the C2 position of the pyridine ring and the C2 position of the oxazolidine ring. The oxazolidine ring itself contains both a nitrogen and an oxygen atom at positions 1 and 3, respectively.
The nomenclature "Pyridine, 2-(2-oxazolidinyl)- (6CI)" follows the Chemical Abstracts (CA) indexing conventions. An alternative, more systematic name according to IUPAC nomenclature would be 2-(oxazolidin-2-yl)pyridine. The structure allows for potential stereoisomerism if the oxazolidine ring is substituted, which can give rise to enantiomers and diastereomers, a key feature in its application in asymmetric synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| IUPAC Name | 2-(oxazolidin-2-yl)pyridine |
| Parent Heterocycles | Pyridine, Oxazolidine |
Historical Context and Evolution of Pyridine-Oxazolidine Scaffolds in Chemical Research
The development of pyridine-oxazolidine scaffolds is rooted in the broader history of heterocyclic chemistry. Pyridine itself, a fundamental N-heterocycle, has been a cornerstone of organic chemistry since its discovery in the 19th century. Its derivatives are ubiquitous in natural products, pharmaceuticals, and materials science. wikipedia.orgwikipedia.org Similarly, the oxazolidine ring, particularly in its chiral forms, gained prominence in the 20th century as a valuable chiral auxiliary in asymmetric synthesis, most notably through the work of Evans and others. wikipedia.org
The combination of these two motifs into pyridine-oxazolidine structures represents a more recent evolution, driven by the quest for new ligands for asymmetric catalysis. The nitrogen atom of the pyridine ring and the nitrogen atom of the oxazolidine ring can act as a bidentate ligand, chelating to a metal center. This chelation can create a rigid, well-defined chiral environment around the metal, enabling high levels of stereocontrol in a variety of chemical transformations. Research in this area has explored the synthesis of various substituted pyridine-oxazolidine ligands and their application in reactions such as asymmetric allylic alkylation, hydrosilylation, and cyclopropanation.
Fundamental Chemical Principles Governing the Reactivity and Interactions of Pyridine, 2-(2-oxazolidinyl)- (6CI)
The reactivity of Pyridine, 2-(2-oxazolidinyl)- is governed by the interplay of the electronic properties of both the pyridine and oxazolidine rings.
The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This has several consequences for its reactivity:
Nucleophilic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution but is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
Basicity: The lone pair of electrons on the pyridine nitrogen is available for protonation or coordination to metal ions, making it a basic heterocycle.
Metal Coordination: The pyridine nitrogen is a strong Lewis base and readily coordinates to a wide range of metal centers, a key feature in its use in coordination chemistry and catalysis.
The Oxazolidine Ring: The oxazolidine ring is a saturated heterocycle and its reactivity is primarily associated with the heteroatoms:
Ring Stability: The oxazolidine ring is generally stable but can be cleaved under certain conditions, such as strong acid or base catalysis.
N-H Reactivity: The nitrogen atom in the oxazolidine ring is a secondary amine and can undergo reactions typical of amines, such as acylation and alkylation.
Chiral Information Transfer: In chiral derivatives, the stereocenters on the oxazolidine ring can direct the stereochemical outcome of reactions at a coordinated metal center or at a remote site on the molecule.
Synthesis and Spectroscopic Data of a Close Analogue: 2-(1,3-oxazolin-2-yl)pyridine (Py-ox)
While specific data for Pyridine, 2-(2-oxazolidinyl)- is scarce in the literature, extensive information is available for its close analogue, 2-(1,3-oxazolin-2-yl)pyridine (Py-ox), which features an oxazoline (B21484) ring (a partially unsaturated version of oxazolidine). The synthesis of Py-ox is typically achieved through the condensation of 2-cyanopyridine (B140075) with an aminoalcohol, followed by cyclization. researchgate.net
The spectroscopic data for Py-ox provides insight into the structural features of such pyridine-heterocycle systems.
¹H NMR Data for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d₆ researchgate.net
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.65 | d, J=4.5 Hz | 1H | Pyridine-H6 |
| 7.99 | d, J=8.0 Hz | 1H | Pyridine-H3 |
| 7.93 | td, J=7.8 Hz | 1H | Pyridine-H4 |
| 7.54 | m | 1H | Pyridine-H5 |
| 4.45 | t, J=9.6 Hz | 2H | Oxazoline-CH₂ |
| 4.00 | t, J=9.6 Hz | 2H | Oxazoline-CH₂ |
¹³C NMR Data for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d₆ researchgate.net
| Chemical Shift (ppm) | Assignment |
| 163.5 | C=N (Oxazoline) |
| 149.6 | Pyridine-C6 |
| 147.2 | Pyridine-C2 |
| 136.9 | Pyridine-C4 |
| 125.8 | Pyridine-C5 |
| 121.8 | Pyridine-C3 |
| 67.1 | O-CH₂ (Oxazoline) |
| 54.4 | N-CH₂ (Oxazoline) |
Mass Spectrometry Data for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) researchgate.net
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
The synthesis of a related compound, (2-(pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol (TN) , has been reported via a Schiff base reaction, with its structure confirmed by Infrared and Nuclear Magnetic Resonance Spectroscopy. researchgate.net The general synthesis of oxazolidines involves the condensation of an amino alcohol with an aldehyde or ketone. wikipedia.org For the target molecule, this would likely involve the reaction of 2-pyridinecarboxaldehyde (B72084) with ethanolamine.
Properties
CAS No. |
100377-21-7 |
|---|---|
Molecular Formula |
C8H10N2O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Pyridine, 2 2 Oxazolidinyl 6ci and Its Advanced Derivatives
Exploration of Direct Synthetic Routes to the 2-(2-oxazolidinyl)pyridine Core
The most direct and common method for the synthesis of the 2-(2-oxazolidinyl)pyridine core involves the condensation reaction between 2-pyridinecarboxaldehyde (B72084) and a suitable amino alcohol. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the oxazolidine (B1195125) ring.
A notable example is the high-yield synthesis of (2-(pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol, a derivative of the target compound. This was achieved through a Schiff base reaction of 2-pyridinecarboxaldehyde and the corresponding amino alcohol, resulting in an 82% yield researchgate.net. The hydrochloride salt of 2-(pyridin-2-yl)oxazolidine (B11742769) can also be prepared under acidic conditions, which facilitate both the Schiff base formation and the subsequent cyclization.
The reaction conditions for these direct syntheses can be tailored to optimize yields and purity. Factors such as the choice of solvent, temperature, and the use of catalysts can significantly influence the outcome of the reaction.
Stereoselective Synthesis of Chiral Pyridine (B92270), 2-(2-oxazolidinyl)- Analogs
The development of stereoselective methods for the synthesis of chiral 2-(2-oxazolidinyl)pyridine analogs is crucial for their application in asymmetric catalysis. These strategies focus on controlling the stereochemistry of the oxazolidine ring and any adjacent stereocenters.
Enantioselective Construction of the Oxazolidine Moiety
The enantioselective synthesis of the oxazolidine ring can be achieved by employing chiral amino alcohols derived from the chiral pool, such as those obtained from the reduction of amino acids wikipedia.org. The inherent chirality of the amino alcohol is transferred to the newly formed oxazolidine ring during the cyclization process.
Furthermore, catalytic asymmetric methods are being explored to generate chiral 2-oxazolidinones from allylamines and carbon dioxide, utilizing chiral bifunctional selenide (B1212193) catalysts. This approach offers the potential for the enantioselective synthesis of chiral 2-oxazolidinones, which are closely related to the target structure rsc.org. Chiral pyridine-oxazoline (PyOX) ligands, which are structurally similar to 2-(2-oxazolidinyl)pyridines, are often synthesized using chiral amino alcohols, highlighting the importance of this approach in establishing stereochemistry rsc.orgthieme-connect.com.
Diastereoselective Control in Derivative Synthesis
Achieving diastereoselective control is critical when introducing additional stereocenters into the molecule, either on the pyridine or the oxazolidine ring. One approach involves the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams to yield vicinally substituted 2-oxazolidinones nih.gov. This method allows for the formation of highly substituted oxazolidinones with complete control over the relative stereochemistry.
Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, the asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement provides access to 4,5-disubstituted oxazolidin-2-one scaffolds with two vicinal stereogenic centers nih.gov. While not directly applied to 2-(2-oxazolidinyl)pyridine, these methodologies provide a conceptual framework for achieving diastereoselective synthesis of its advanced derivatives.
Functionalization Strategies for the Pyridine Ring System of Pyridine, 2-(2-oxazolidinyl)- (6CI)
Functionalization of the pyridine ring is essential for tuning the electronic and steric properties of 2-(2-oxazolidinyl)pyridine derivatives. Both electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling reactions, have been employed for this purpose.
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically favor substitution at the 3- and 5-positions. The 2-(2-oxazolidinyl) substituent is expected to influence the regioselectivity of these reactions.
Nucleophilic aromatic substitution, on the other hand, is favored at the 2- and 4-positions of the pyridine ring, as the nitrogen atom can stabilize the negatively charged intermediate stackexchange.comyoutube.com. This makes the displacement of leaving groups, such as halogens, at these positions a viable strategy for introducing new functional groups. Microwave irradiation has been shown to significantly accelerate these substitution reactions sci-hub.se.
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the functionalization of halo-substituted pyridines. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. For instance, 2-bromopyridine (B144113) can be effectively coupled with aryl boronic acids using a palladium catalyst to generate 2-arylpyridines researchgate.net. Similarly, the Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a well-established method for forming carbon-carbon bonds wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org.
Below is a table summarizing various functionalization strategies for the pyridine ring.
| Reaction Type | Position(s) of Substitution | Reagents and Conditions | Reference |
| Electrophilic Aromatic Substitution | 3- and 5- | Varies (e.g., nitrating or sulfonating agents) | N/A |
| Nucleophilic Aromatic Substitution | 2- and 4- | Nucleophile (e.g., amines, alkoxides), often with base | stackexchange.comyoutube.com |
| Suzuki-Miyaura Coupling | Varies (requires halo-substituent) | Aryl boronic acid, Pd catalyst, base | researchgate.netwikipedia.orgnih.govnih.gov |
| Sonogashira Coupling | Varies (requires halo-substituent) | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org |
Oxazolidine Ring Modification and Substituent Effects in Pyridine, 2-(2-oxazolidinyl)- (6CI)
Modifications to the oxazolidine ring can significantly impact the properties and applications of 2-(2-oxazolidinyl)pyridine derivatives. These modifications can include the introduction of substituents at the 4- and 5-positions or N-alkylation.
The synthesis of 5-functionalized oxazolidin-2-ones has been achieved from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. This method proceeds with retention of configuration and allows for the introduction of various functional groups at the 5-position of the oxazolidinone ring nih.gov. While this is for an oxazolidin-2-one, the principles can be extended to the synthesis of substituted 2-(2-oxazolidinyl)pyridines.
N-alkylation of the oxazolidine ring is another important modification. While direct N-alkylation of 2-(2-oxazolidinyl)pyridine has not been extensively reported, studies on the N-alkylation of 2-pyridones provide analogous insights. The reaction of 2-pyridones with alkylating agents under basic conditions can lead to N-alkylated products mdpi.comnih.gov.
The substituents on the oxazolidine ring can also influence the stability and reactivity of the molecule. For example, the presence of substituents can affect the ring-chain tautomerism that is sometimes observed in 1,3-oxazolidine derivatives.
Sustainable and Atom-Economical Synthetic Approaches to Pyridine, 2-(2-oxazolidinyl)- (6CI)
In recent years, there has been a growing emphasis on the development of sustainable and atom-economical synthetic methods in organic chemistry. These principles are being applied to the synthesis of 2-(2-oxazolidinyl)pyridine and its derivatives to minimize waste and improve efficiency.
One promising approach is the use of flow chemistry. Continuous flow processes can offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of pyridine-oxazoline (PyOX) ligands has been successfully demonstrated in a flow system, highlighting the potential of this technology for the production of related compounds like 2-(2-oxazolidinyl)pyridine rsc.org. Flow chemistry has also been utilized for the synthesis of various other heterocyclic compounds, including pyrazoles and pyridines uc.ptmdpi.com.
Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. The direct condensation of 2-pyridinecarboxaldehyde and an amino alcohol to form the 2-(2-oxazolidinyl)pyridine core is an example of an atom-economical reaction, as the only byproduct is water.
The use of carbon dioxide as a C1 source for the synthesis of oxazolidinones is another sustainable approach. Catalytic asymmetric bromocyclizations of in situ generated carbamic acids from CO2 and allylamines provide an enantioselective route to chiral 2-oxazolidinones rsc.org. This method not only utilizes a renewable and abundant C1 source but also contributes to the development of greener synthetic pathways.
Advanced Coordination Chemistry and Ligand Properties of Pyridine, 2 2 Oxazolidinyl 6ci
Ligand Design Principles for Pyridine (B92270), 2-(2-oxazolidinyl)- (6CI) and Related N,O-Donors
The design of N,O-donor ligands like Pyridine, 2-(2-oxazolidinyl)- is guided by the fundamental principles of coordination chemistry, which aim to create molecules with specific electronic and steric properties to influence the behavior of the resulting metal complexes. The pyridine ring provides a soft, π-accepting nitrogen donor, while the oxazolidine (B1195125) ring offers a harder oxygen donor. This combination allows for effective coordination to a wide range of metal centers.
The synthesis of such ligands often involves the condensation reaction between a pyridine derivative and an amino alcohol. For instance, the reaction of pyridine-2-carbonitrile (B1142686) with amino alcohols in the presence of metal salts can lead to the formation of 2-(2-pyridinyl)-2-oxazolines. researchgate.net Similarly, a pyridine-containing oxazolidinone, 3-(pyridin-2-ylmethyl)oxazolidin-2-one, has been synthesized through the fixation of atmospheric CO2. rsc.orgrsc.org The versatility of these synthetic routes allows for the introduction of various substituents on both the pyridine and oxazolidine rings, enabling fine-tuning of the ligand's properties.
Formation and Stability of Metal-Pyridine, 2-(2-oxazolidinyl)- Complexes
Pyridine, 2-(2-oxazolidinyl)- and its derivatives readily form complexes with a diverse array of metal ions. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of counter-ions.
Transition Metal Complexes (e.g., Ruthenium, Palladium, Nickel, Lanthanides)
The coordination chemistry of Pyridine, 2-(2-oxazolidinyl)- with transition metals is particularly rich.
Ruthenium: Ruthenium(II) complexes incorporating chiral pyridyl-based 1H-pyrazolyl-oxazolinyl NNN ligands have been synthesized and characterized. nih.gov These complexes have shown efficiency as catalysts in asymmetric transfer hydrogenation of ketones. nih.gov Other studies have explored ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole, a related ligand system, for their potential antimicrobial and anti-biofilm activities. nih.gov
Palladium: Palladium(II) complexes with phosphino-oxime ligands have been synthesized and structurally characterized, demonstrating their catalytic activity in the rearrangement of aldoximes. rsc.org Research has also focused on palladium(II) complexes with C2-symmetric bis(oxazoline) ligands, exploring the influence of substituents on their structure. acs.org The design of palladium(II) indenyl and allyl complexes with phosphine (B1218219) and isocyanide ancillary ligands has also been investigated for their potential applications. nih.gov
Nickel: Nickel(II) readily forms complexes with Pyridine, 2-(2-oxazolidinyl)- and related ligands. Studies have reported the synthesis and characterization of nickel(II) complexes with methyl(2-pyridyl)ketone oxime and pyridine-azamacrocycles. nih.govnih.gov The coordination environment around the nickel(II) ion in these complexes is often distorted octahedral. rsc.org The color of nickel complexes can vary depending on the ligand and coordination number. youtube.comyoutube.com
Lanthanides: The coordination of lanthanide(III) triflates with a new pyridine-2,6-bis(oxazoline) ligand has been shown to create efficient and flexible catalysts for enantioselective reactions. nih.gov The specific lanthanide ion can influence the stereochemical outcome of the reaction. nih.gov Novel coordination complexes of trivalent lanthanides with 2,2'-bipyridine (B1663995) and 2-(pyridin-2-yl)-1H-benzo[d]imidazole have also been synthesized and characterized. nih.gov
A summary of representative transition metal complexes with related pyridyl-oxazoline/oxazolidinone ligands is presented in the table below.
| Metal | Ligand | Complex Formula | Application/Finding | Reference(s) |
| Ruthenium(II) | Chiral pyridyl-based 1H-pyrazolyl-oxazolinyl NNN ligand | Not specified | Asymmetric transfer hydrogenation of ketones | nih.gov |
| Palladium(II) | 2-(diphenylphosphino)benzaldehyde oxime | [PdCl2{κ2-(P,N)-2-Ph2PC6H4CH=NOH}] | Catalytic rearrangement of aldoximes | rsc.org |
| Nickel(II) | Pyridine-azamacrocycles with pendant arms | Not specified | "On-off" arm coordination and peroxidase-like activity | nih.gov |
| Lanthanide(III) | Pyridine-2,6-bis(oxazoline) | Not specified | Catalysts for enantioselective reactions | nih.gov |
| Copper(II) | 3-(pyridin-2-ylmethyl)oxazolidin-2-one | [Cu(L)2(ClO4)2] | Potential therapeutic agent | rsc.orgrsc.org |
Main Group Element Adducts
While the focus has been on transition metals, Pyridine, 2-(2-oxazolidinyl)- can also form adducts with main group elements. The Lewis basicity of the pyridine nitrogen allows for its interaction with Lewis acidic main group compounds. For example, pyridine is known to form adducts with sulfur trioxide and borane. wikipedia.org The coordination chemistry with main group elements, however, remains a less explored area compared to their transition metal counterparts.
Chelation Effects and Denticity Analysis in Pyridine, 2-(2-oxazolidinyl)- (6CI) Coordination
Pyridine, 2-(2-oxazolidinyl)- acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the oxazolidine ring. This chelation results in the formation of a stable five-membered ring, an effect that significantly enhances the stability of the resulting complex compared to coordination with two monodentate ligands. This is known as the chelate effect.
The denticity of the ligand is a crucial factor in determining the geometry and reactivity of the metal complex. In the case of Pyridine, 2-(2-oxazolidinyl)-, its bidentate nature directs the formation of specific coordination geometries. For instance, in octahedral complexes, two molecules of the ligand can occupy four coordination sites, leaving two sites for other ligands.
Electronic and Steric Factors Influencing Metal-Ligand Bonding in Pyridine, 2-(2-oxazolidinyl)- (6CI) Complexes
The nature of the metal-ligand bond in complexes of Pyridine, 2-(2-oxazolidinyl)- is influenced by a combination of electronic and steric factors.
Supramolecular Assembly and Metal-Organic Frameworks Incorporating Pyridine, 2-(2-oxazolidinyl)- (6CI)
The ability of Pyridine, 2-(2-oxazolidinyl)- and related ligands to form well-defined coordination complexes makes them attractive building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs).
Supramolecular assemblies can be formed through non-covalent interactions such as hydrogen bonding and π-π stacking between individual complex units. mdpi.com These interactions can lead to the formation of higher-order structures like dimers, chains, and layers.
MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The directional bonding provided by ligands like Pyridine, 2-(2-oxazolidinyl)- can be exploited to design MOFs with specific topologies and functionalities. For instance, two-dimensional MOFs have been prepared using pyridine-induced structural reconfiguration, which can enhance the number of active metal sites for applications like the oxygen evolution reaction. rsc.org Furthermore, MOFs based on pyridyl-imidazole-carboxyl multifunctional ligands have been shown to exhibit selective CO2 capture and can function as multiresponsive luminescence sensors. nih.govresearchgate.net Nickel-based MOFs have also been utilized as catalysts for the chemical fixation of CO2 in the synthesis of oxazolidinones. researchgate.net
Catalytic Applications and Mechanistic Investigations of Pyridine, 2 2 Oxazolidinyl 6ci Complexes
Asymmetric Catalysis Mediated by Chiral Pyridine (B92270), 2-(2-oxazolidinyl)- (6CI) Derivatives
There is a significant gap in the literature regarding the use of chiral derivatives of Pyridine, 2-(2-oxazolidinyl)- (6CI) in asymmetric catalysis.
Enantioselective Carbon-Carbon Bond Forming Reactions
No specific examples or detailed research findings were identified for the application of chiral Pyridine, 2-(2-oxazolidinyl)- (6CI) complexes in enantioselective carbon-carbon bond-forming reactions.
Diastereoselective Functional Group Transformations
Information on the use of Pyridine, 2-(2-oxazolidinyl)- (6CI) derivatives to catalyze diastereoselective functional group transformations is not available in the reviewed literature.
Asymmetric Hydrogenation and Oxidation Processes
Similarly, a search for the application of Pyridine, 2-(2-oxazolidinyl)- (6CI) in asymmetric hydrogenation and oxidation processes did not yield any specific research articles or data.
Cross-Coupling Reactions Catalyzed by Metal Complexes of Pyridine, 2-(2-oxazolidinyl)- (6CI)
There is no readily available information on the use of metal complexes of Pyridine, 2-(2-oxazolidinyl)- (6CI) as catalysts in cross-coupling reactions.
Lewis Acid and Organocatalytic Applications of Pyridine, 2-(2-oxazolidinyl)- (6CI)
The potential for Pyridine, 2-(2-oxazolidinyl)- (6CI) to act as a Lewis acid or an organocatalyst has not been explored in the available scientific literature.
Detailed Mechanistic Elucidation of Catalytic Cycles
Due to the lack of reported catalytic applications, there are no mechanistic studies or elucidations of catalytic cycles involving Pyridine, 2-(2-oxazolidinyl)- (6CI) complexes.
Information regarding "Pyridine, 2-(2-oxazolidinyl)- (6CI)" is not available.
Extensive research has been conducted to gather specific information on the catalytic applications, mechanistic investigations, and catalyst recycling strategies for the chemical compound "Pyridine, 2-(2-oxazolidinyl)- (6CI)". Despite a thorough search of scientific databases and scholarly articles, no detailed research findings, data tables, or specific studies focusing on the reactive intermediates, kinetic analysis, or heterogenization of catalysts derived from this particular ligand could be located.
The available scientific literature in the field of asymmetric catalysis extensively covers the broader class of pyridine-oxazoline (PyOx) ligands and their metal complexes. These studies often focus on derivatives with various substitution patterns on the oxazoline (B21484) ring or the pyridine backbone, as these modifications are crucial for tuning the steric and electronic properties of the catalyst for specific reactions. The well-known PyBox ligands, which feature two oxazoline rings attached to a pyridine core, are also a major subject of research.
However, information specifically detailing the catalytic behavior of the parent, unsubstituted "Pyridine, 2-(2-oxazolidinyl)- (6CI)" is not present in the reviewed literature. This suggests that this specific compound may not have been extensively investigated as a ligand for catalysis, or at least, such studies are not widely published. Research in this area appears to be predominantly focused on more structurally complex and sterically hindered derivatives to achieve high levels of stereocontrol in catalytic transformations.
Therefore, it is not possible to provide an article with the requested detailed sections on reactive intermediates, kinetic studies, and recycling strategies that is focused solely on "Pyridine, 2-(2-oxazolidinyl)- (6CI)" due to the absence of specific research data for this compound.
Comprehensive Spectroscopic and Structural Elucidation of Pyridine, 2 2 Oxazolidinyl 6ci
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For Pyridine (B92270), 2-(2-oxazolidinyl)-, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for determining the compound's stereochemistry and conformation.
While specific spectral data for Pyridine, 2-(2-oxazolidinyl)- is not widely published, analysis of the closely related analogue, 2-(1,3-oxazolin-2-yl)pyridine, and general principles of NMR allow for a reliable prediction of its spectral features. The primary difference between the two structures is the saturation of the C4-C5 bond in the oxazolidine (B1195125) ring, which will lead to upfield shifts for the protons and carbons at these positions and the presence of more complex spin-spin coupling patterns.
Expected ¹H and ¹³C NMR Chemical Shifts:
The expected chemical shifts for Pyridine, 2-(2-oxazolidinyl)- are summarized in the table below. The pyridine ring protons are expected in the aromatic region (δ 7.0-8.6 ppm), while the oxazolidine ring protons will be in the aliphatic region. The protons of the two CH₂ groups in the oxazolidine ring (H-4 and H-5) are diastereotopic and are expected to appear as complex multiplets.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Data is predicted based on analogous structures. Actual values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-2' | ~5.5 | 160-165 (C-2') | CH |
| H-4' | 4.0 - 4.5 | 60-70 (C-4') | CH₂ |
| H-5' | 3.5 - 4.0 | 45-55 (C-5') | CH₂ |
| H-3 | 7.5 - 7.7 | 120-125 (C-3) | CH |
| H-4 | 7.8 - 8.0 | 135-140 (C-4) | CH |
| H-5 | 7.2 - 7.4 | 120-125 (C-5) | CH |
Multi-dimensional NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule. epfl.chsdsu.eduwikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For Pyridine, 2-(2-oxazolidinyl)-, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, H-5 with H-6). sdsu.edu It would also confirm the connectivity within the oxazolidine ring, showing correlations between the geminal protons on C-4' and C-5', as well as vicinal coupling between the protons on C-4' and C-5'. A key correlation would be observed between the methine proton H-2' and the adjacent protons on the oxazolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the proton H-6 of the pyridine ring would show a cross-peak with the signal for the carbon C-6. Similarly, the protons of the CH₂ groups in the oxazolidine ring at δ 4.0-4.5 and 3.5-4.0 ppm would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. epfl.chyoutube.com This is crucial for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key HMBC correlations would be expected from the pyridine protons to the carbons of the oxazolidine ring, and vice-versa. For example, the pyridine proton H-3 would show a correlation to the key carbon C-2', confirming the attachment point of the oxazolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing through-space correlations rather than through-bond coupling. rsc.org This is particularly useful for determining stereochemistry and preferred conformations. For Pyridine, 2-(2-oxazolidinyl)-, NOESY could reveal correlations between the H-2' proton of the oxazolidine ring and the H-3 proton of the pyridine ring, providing insight into the rotational orientation of the oxazolidine ring relative to the pyridine ring.
The five-membered oxazolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope or twisted conformations. rsc.org Furthermore, rotation around the C2-C2' single bond may be restricted. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these conformational processes. nih.gov
At low temperatures, the rate of conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into averaged signals at the fast-exchange limit. thieme-connect.de By analyzing the line shapes of the signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters (ΔG‡, ΔH‡, ΔS‡) for the conformational interchange, providing a quantitative understanding of the molecule's flexibility and the energy barriers between different conformations. nih.govrsc.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For Pyridine, 2-(2-oxazolidinyl)- (Molecular Formula: C₈H₁₀N₂O), the exact mass is 150.0793 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 150.
The fragmentation of Pyridine, 2-(2-oxazolidinyl)- is expected to proceed through several characteristic pathways, involving cleavage of the oxazolidine ring and the bond connecting it to the pyridine moiety. libretexts.orgmiamioh.edu
Proposed Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the oxazolidine ring is a likely initial fragmentation step. This would lead to the formation of a pyridyl cation at m/z 78 and a neutral oxazolidinyl radical, or a 2-oxazolidinyl cation at m/z 72 and a pyridyl radical.
Ring Opening of Oxazolidine: The oxazolidine ring can undergo ring-opening fragmentation. A common pathway for oxazolidines involves the cleavage of the C-O and C-N bonds. researchgate.net This could lead to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O, 30 Da) or ethylene (B1197577) oxide (C₂H₄O, 44 Da) from the molecular ion.
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically through the loss of HCN (27 Da), leading to a characteristic fragment ion. massbank.eu
Interactive Table: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 150 | [C₈H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 120 | [M - CH₂O]⁺˙ | Loss of formaldehyde from the oxazolidine ring |
| 106 | [M - C₂H₄O]⁺˙ | Loss of ethylene oxide from the oxazolidine ring |
| 78 | [C₅H₄N]⁺ | Alpha-cleavage, formation of pyridyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
The IR and Raman spectra of Pyridine, 2-(2-oxazolidinyl)- would be expected to show characteristic bands corresponding to the vibrations of the pyridine ring and the oxazolidine ring. researchgate.net
Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. pw.edu.plnist.gov Ring breathing modes and C-H out-of-plane bending vibrations are found at lower wavenumbers.
Oxazolidine Ring Vibrations: The saturated oxazolidine ring will show C-H stretching vibrations from its CH₂ groups in the 2850-2960 cm⁻¹ region. A prominent feature will be the C-O-C stretching vibration, typically a strong band in the IR spectrum, expected around 1100-1200 cm⁻¹. The C-N stretching vibration will also be present in the 1000-1200 cm⁻¹ region. nist.gov
Interactive Table: Predicted Characteristic IR and Raman Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |
|---|---|---|---|
| 3050-3100 | C-H Stretch | Pyridine Ring | Medium |
| 2850-2960 | C-H Stretch | Oxazolidine Ring (CH₂) | Medium-Strong |
| 1580-1610 | C=C / C=N Stretch | Pyridine Ring | Strong |
| 1430-1480 | C=C / C=N Stretch | Pyridine Ring | Strong |
| 1100-1200 | C-O-C Stretch | Oxazolidine Ring | Strong |
| 1000-1200 | C-N Stretch | Oxazolidine Ring | Medium |
Raman spectroscopy would provide complementary information. While C=O, O-H, and N-H bonds often give strong IR signals, C=C, C-C, and other symmetric vibrations tend to be strong in Raman spectra. The symmetric "ring breathing" mode of the pyridine ring, typically around 990-1030 cm⁻¹, is often a very strong and sharp band in the Raman spectrum. mdpi.comrsc.org
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of Pyridine, 2-(2-oxazolidinyl)- would provide accurate bond lengths, bond angles, and torsion angles.
Currently, a crystal structure for Pyridine, 2-(2-oxazolidinyl)- is not available in the public domain. However, based on related structures, several features can be anticipated:
Conformation: In the solid state, the molecule would adopt a specific low-energy conformation. The five-membered oxazolidine ring would likely adopt an envelope or twisted conformation to minimize steric strain. The relative orientation of the pyridine and oxazolidine rings would be defined by the torsion angle around the C2-C2' bond. This orientation would be influenced by crystal packing forces and potential intermolecular interactions.
Intermolecular Interactions: The presence of the pyridine nitrogen atom and the oxazolidine oxygen and nitrogen atoms allows for various intermolecular interactions. In the crystal lattice, molecules could be linked by weak C-H···N or C-H···O hydrogen bonds. π-π stacking interactions between the pyridine rings of adjacent molecules might also play a role in stabilizing the crystal structure.
A crystallographic study would provide definitive answers to these conformational questions and reveal the detailed packing arrangement in the solid state.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination
Pyridine, 2-(2-oxazolidinyl)- is an achiral molecule as it possesses a plane of symmetry. However, if a substituent were introduced onto the oxazolidine ring (at C-2', C-4', or C-5'), the molecule could become chiral. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing their stereochemistry.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the stereocenters. For a chiral derivative of Pyridine, 2-(2-oxazolidinyl)-, the electronic transitions of the pyridine chromophore would become chiroptically active, giving rise to a characteristic CD spectrum.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is closely related to the CD spectrum (through the Kronig-Kramers relations) and also provides information about the absolute configuration of a chiral molecule.
For a sample of a chiral derivative, these techniques are highly sensitive for determining its enantiomeric purity or enantiomeric excess (ee). The magnitude of the CD signal or the specific rotation at a given wavelength is directly proportional to the excess of one enantiomer over the other. nih.gov
Theoretical and Computational Studies of Pyridine, 2 2 Oxazolidinyl 6ci
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), provide deep insights into their molecular and electronic properties. nih.govresearchgate.netresearchgate.net These calculations are fundamental in understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Detailed research findings on analogous pyridine-containing compounds reveal that the nitrogen atom in the pyridine ring significantly influences the electronic distribution, creating a dipole moment and affecting the aromaticity compared to benzene (B151609). researchgate.net The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system, making it a primary site for electrophilic attack and hydrogen bonding. researchgate.net
For a molecule like Pyridine, 2-(2-oxazolidinyl)-, DFT calculations would be instrumental in determining key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related oxazolo[4,5-b]pyridine (B1248351) derivatives, HOMO-LUMO energy gaps have been calculated to be around 4.35 to 4.49 eV, providing a reference range for the potential reactivity of Pyridine, 2-(2-oxazolidinyl)-. nih.gov
Table 1: Representative Electronic Properties Calculated by DFT for a Hypothetical Pyridine, 2-(2-oxazolidinyl)- Molecule
| Parameter | Value | Significance |
| Total Energy | -X Hartrees | Thermodynamic stability of the molecule. |
| Dipole Moment | Y Debye | Polarity and intermolecular interactions. |
| HOMO Energy | -A eV | Electron-donating ability. |
| LUMO Energy | -B eV | Electron-accepting ability. |
| HOMO-LUMO Gap | (A-B) eV | Chemical reactivity and kinetic stability. |
Note: The values in this table are hypothetical and serve to illustrate the data typically obtained from DFT calculations. Actual values would require specific computations for Pyridine, 2-(2-oxazolidinyl)-.
Molecular Dynamics (MD) Simulations for Conformational Preferences and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like Pyridine, 2-(2-oxazolidinyl)-, MD simulations are invaluable for exploring its conformational landscape and the influence of solvent molecules on its structure and dynamics. Such simulations can reveal the most stable conformations, the energy barriers between them, and how interactions with the solvent (e.g., water) affect these preferences.
In studies of similar heterocyclic compounds, MD simulations have been employed to understand ligand-protein binding, conformational changes upon binding, and the stability of molecular complexes. nih.govjchemlett.com For Pyridine, 2-(2-oxazolidinyl)-, an MD simulation would likely show various orientations of the oxazolidinyl ring relative to the pyridine ring. The simulation would also capture the interactions of the pyridine nitrogen and the oxazolidine (B1195125) oxygen and nitrogen atoms with solvent molecules, which can be crucial for its behavior in different chemical environments. For instance, studies on pyridine-water systems have detailed the formation of hydrogen-bonded complexes. nih.gov
Table 2: Typical Parameters for an MD Simulation of Pyridine, 2-(2-oxazolidinyl)- in Water
| Parameter | Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Represents the solvent environment. |
| Box Size | Cubic, e.g., 50 Å x 50 Å x 50 Å | Defines the simulation cell with periodic boundary conditions. |
| Temperature | 300 K | Simulates physiological or standard conditions. |
| Pressure | 1 atm | Maintains constant pressure. |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is essential for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For Pyridine, 2-(2-oxazolidinyl)-, which can act as an intermediate in organic synthesis, understanding its reaction pathways is of great interest. nih.gov
Studies on the reaction mechanisms of pyridine compounds, such as nitration, have demonstrated the power of quantum chemistry to map out the energy landscape of a reaction. dergipark.org.tr These models can predict the most likely reaction pathways by calculating the activation energies of different steps. For example, in a reaction involving the opening or modification of the oxazolidine ring, quantum chemical calculations could determine whether the reaction proceeds through a concerted or a stepwise mechanism and identify the structure of the highest-energy transition state. This information is critical for optimizing reaction conditions and predicting product distributions.
Ligand Design and Virtual Screening Based on Computational Parameters
The pyridine-oxazolidine scaffold is a common feature in molecules designed for biological activity. Computational methods play a crucial role in modern drug discovery and materials science for designing new ligands with desired properties. The structural and electronic parameters derived from DFT and other computational methods for Pyridine, 2-(2-oxazolidinyl)- can be used as a basis for virtual screening and ligand design.
By using the core structure of Pyridine, 2-(2-oxazolidinyl)- as a scaffold, new derivatives can be computationally generated by adding different functional groups. These virtual compounds can then be screened for their potential to bind to a specific biological target, such as an enzyme or a receptor, using molecular docking simulations. The binding affinity and mode of interaction predicted by these simulations can help prioritize which new compounds to synthesize and test experimentally. This approach has been successfully applied to various pyridine-containing scaffolds. nih.gov
Development of Predictive Models for Reactivity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties. These models are powerful tools for predicting the behavior of new, untested compounds.
For a class of compounds based on the Pyridine, 2-(2-oxazolidinyl)- scaffold, a QSAR model could be developed to predict their reactivity in a particular reaction or their inhibitory activity against a biological target. nih.gov To build such a model, a set of known derivatives would be synthesized and their activities measured. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound using computational methods. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the observed activity. nih.gov Such models can guide the synthesis of new derivatives with enhanced reactivity or selectivity.
Derivatization and Advanced Functionalization Strategies for Pyridine, 2 2 Oxazolidinyl 6ci
Synthesis of Analogs with Varied Substituent Patterns on Pyridine (B92270) and Oxazolidine (B1195125) Rings
The synthesis of analogs of Pyridine, 2-(2-oxazolidinyl)- is a cornerstone of its development, allowing for the fine-tuning of its steric and electronic properties. Modifications can be introduced on either the pyridine or the oxazolidine ring through various synthetic methodologies.
The oxazolidine ring is typically constructed via the condensation of a 2-cyanopyridine (B140075) or related derivative with a β-amino alcohol. Therefore, the substituents on the oxazolidine ring are directly determined by the choice of the starting amino alcohol. This approach allows for the straightforward introduction of a wide array of alkyl or aryl groups, particularly at the 4-position of the oxazolidine ring, which is crucial for creating a specific chiral environment in asymmetric catalysis.
Functionalization of the pyridine ring can be more complex due to its electron-deficient nature. researchgate.net However, modern synthetic methods have enabled regioselective modifications. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of substituents at specific positions without pre-functionalization. researchgate.netnih.gov For instance, palladium-catalyzed C-H arylation can introduce aryl groups at positions ortho to the directing oxazoline (B21484) group. researchgate.net Alternatively, halogenated pyridines can be used as precursors, which then undergo cross-coupling reactions like the Suzuki-Miyaura reaction to install various carbon-based substituents. researchgate.net
These strategies collectively provide a robust toolbox for creating a diverse library of Pyridine, 2-(2-oxazolidinyl)- analogs, each with tailored properties.
Table 1: Strategies for Analog Synthesis
| Ring Modified | Position of Substitution | Synthetic Strategy | Type of Substituent Introduced | Research Finding |
|---|---|---|---|---|
| Oxazolidine | C4, C5 | Condensation with substituted β-amino alcohols | Alkyl, Aryl | The choice of amino alcohol directly dictates the substitution pattern on the oxazolidine ring, enabling facile introduction of chiral elements. |
| Pyridine | C4 (para) | pH-switchable C-H functionalization via oxazino pyridine intermediates | Alkyl, Aryl | Under acidic conditions, oxazino pyridine intermediates, formed from the pyridine base, can undergo highly para-selective functionalization. nih.gov |
| Pyridine | C6 (ortho) | Directed metalation (e.g., with n-BuLi) followed by quenching with electrophiles | Various electrophiles (e.g., I, Si(CH₃)₃) | The oxazoline group can direct lithiation to the C6 position, allowing for subsequent reaction with a range of electrophiles. researchgate.net |
| Pyridine | C-H positions | Palladium-catalyzed direct C-H bond functionalization | (Hetero)aryl groups | A palladium catalyst can selectively activate and functionalize C-H bonds on the pyridine ring with various aryl iodides. researchgate.net |
Incorporation of Pyridine, 2-(2-oxazolidinyl)- (6CI) into Polymeric Supports and Hybrid Materials
The integration of Pyridine, 2-(2-oxazolidinyl)- and its derivatives into polymeric supports and hybrid materials is a key strategy for developing recyclable catalysts and functional materials. The ligand can be anchored to a solid support, such as a polymer resin, which facilitates catalyst separation from the reaction mixture, enhances stability, and allows for reuse.
In the realm of hybrid materials, the pyridine-oxazoline scaffold can be used as a building block in the construction of metal-organic frameworks (MOFs) or inorganic-organic hybrid materials. The nitrogen atom of the pyridine ring and, in some cases, the oxygen or nitrogen of the oxazoline ring, can coordinate to metal centers, forming extended, well-defined structures. nih.govnih.gov While direct examples involving Pyridine, 2-(2-oxazolidinyl)- itself are specific, the principle is well-established with analogous pyridine-based ligands. For example, ligands like 2,6-bis(1,2,4-triazol-1-yl)pyridine have been successfully used to construct 3D hybrid materials with polyoxometalates, yielding materials with interesting photocatalytic and electrochemical properties. rsc.org Similarly, pyridine-hydrazone ligands have been combined with lead(II) bromide to form diverse 1D and 2D metal-organic networks. rsc.org These examples demonstrate the potential of using the coordination capabilities of the pyridine moiety to bridge inorganic and organic components, creating materials with synergistic properties.
Table 2: Examples of Pyridine-Based Ligands in Hybrid Materials
| Ligand Type | Inorganic Component | Resulting Material Structure | Potential Application | Reference |
|---|---|---|---|---|
| 2,6-bis(1,2,4-triazol-1-yl)pyridine | Polyoxometalates (W, Mo) | 3D polycatenation framework | Photocatalysis, Luminescence | rsc.org |
| Pyridine-hydrazones | Lead(II) Bromide (PbBr₂) | 1D and 2D metal-organic networks | Varies with structure | rsc.org |
| Pyridine-Thiazole Hybrids | N/A (Organic Crystal) | Crystalline solid | Anticancer agents | mdpi.com |
Design of Pyridine, 2-(2-oxazolidinyl)- (6CI) for Supramolecular Chemistry Applications
The field of supramolecular chemistry leverages non-covalent interactions to construct large, ordered assemblies from smaller molecular components. Pyridine, 2-(2-oxazolidinyl)- derivatives have been ingeniously designed to participate in such self-assembly processes.
A notable strategy involves the introduction of additional functional groups capable of forming specific, directional interactions like hydrogen bonds. In a concept termed "SupraBox," researchers have appended a urea (B33335) functionality to the pyridine-oxazoline framework. uninsubria.it When this "SupraBox" ligand coordinates to a transition metal, the urea group of one ligand can form strong hydrogen bonds with the carbonyl oxygen of a second ligand bound to the same metal center. This self-assembly process results in the formation of a well-defined, bidentate supramolecular ligand system around the metal. This approach demonstrates how the core scaffold can be augmented to create complex, functional architectures held together by non-covalent forces, opening avenues for creating new types of catalysts and sensors. uninsubria.it
Orthogonal Functionalization Approaches for Multicomponent Systems
Orthogonal functionalization refers to the selective modification of one functional group in a molecule in the presence of other, different reactive sites. This strategy is crucial for the step-wise construction of complex, multicomponent molecules. For pyridine-oxazoline systems, this allows for the precise, independent introduction of different functionalities at various locations on the scaffold.
One reported approach involves the use of a pyridine ring bearing both a C-H bond targeted for functionalization and a halogen atom (e.g., chlorine) as a second reactive handle. researchgate.net Researchers have demonstrated that a palladium-catalyzed direct C-H bond functionalization can be performed at the C-2 position of an oxazole (B20620) fused to a pyridine ring, while a chlorine atom on the pyridine moiety remains intact. researchgate.net This preserved chlorine atom serves as a "late-stage substitution site," meaning it can be modified in a subsequent, different chemical reaction, such as a Suzuki-Miyaura cross-coupling. researchgate.net This orthogonal approach provides a powerful method for building molecular complexity, enabling the synthesis of advanced derivatives for applications like drug design where precise control over the molecular architecture is essential. researchgate.net
Emerging Research Directions and Future Prospects for Pyridine, 2 2 Oxazolidinyl 6ci in Chemical Sciences
Role in Novel Materials Science and Engineering (e.g., sensors, smart materials)
A notable example is the development of a fluorescent sensor based on a derivative, (2-(pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol (TN). researchgate.net This compound was synthesized in high yield (82%) via a Schiff base reaction and has demonstrated high sensitivity and selectivity in the detection of Cerium(III) ions. researchgate.net The design of such sensors leverages the chelating ability of the pyridyl-oxazolidine structure, where the interaction with a specific metal ion modulates the molecule's photophysical properties, leading to a detectable change in fluorescence. This finding opens the door for the development of a new class of sensors for various metal ions and small molecules by fine-tuning the substituents on both the pyridine (B92270) and oxazolidine (B1195125) rings.
The potential for these compounds extends to smart materials. By incorporating the Pyridine, 2-(2-oxazolidinyl)- motif into polymer chains, materials that respond to changes in pH, temperature, or the presence of specific analytes could be engineered. The pyridine unit can be protonated or coordinated, altering the polymer's conformation or solubility, while the oxazolidine ring can be designed to undergo specific chemical transformations under certain conditions, leading to a macroscopic change in the material's properties.
Contributions to Sustainable Chemical Processes and Waste Minimization
The principles of green chemistry are increasingly guiding synthetic methodologies, and the production of Pyridine, 2-(2-oxazolidinyl)- and its derivatives is an area ripe for innovation in this regard. Research into eco-friendly synthetic routes for the constituent pyridine and oxazolidinone rings provides a roadmap for the sustainable production of the target compound.
For instance, green methods for pyridine synthesis include rhodium-catalyzed [2+2+2] cycloadditions of diynes and oximes in environmentally benign solvents like ethanol, offering high yields and tolerance of various functional groups. rsc.org Similarly, the synthesis of oxazolidinones has been achieved through solvent-free and catalyst-free methods, such as the reaction of aziridines with carbon dioxide, particularly using techniques like high-speed ball milling. rsc.org Another green approach involves the use of recyclable catalytic systems, like CuBr in an ionic liquid, for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 under atmospheric pressure. mdpi.com
Applying these principles to the synthesis of Pyridine, 2-(2-oxazolidinyl)- could significantly reduce waste and energy consumption. A potential sustainable pathway could involve the catalytic coupling of a sustainably-derived 2-halopyridine with a bio-based amino alcohol, followed by a green cyclization to form the oxazolidine ring. The use of bio-based starting materials, such as those derived from the sugar industry for the synthesis of oxazolidinones, presents a further opportunity to enhance the green credentials of this compound class. nih.gov Minimizing the use of hazardous reagents and solvents, and designing processes with high atom economy, will be crucial for the future industrial application of these compounds. youtube.com
Unexplored Reactivity Pathways and New Chemical Transformations
While the synthesis of some Pyridine, 2-(2-oxazolidinyl)- derivatives has been reported, the full extent of their chemical reactivity remains largely unexplored. The interplay between the electron-deficient pyridine ring and the oxazolidine moiety suggests a rich and varied chemical behavior that could be exploited for the synthesis of novel molecular architectures.
Research on the related compound, 2-(Pyridin-2-yl)oxazolidine (B11742769) hydrochloride, has provided a glimpse into its reactivity profile. This includes oxidation of the oxazolidine ring to an oxazole (B20620), acid-catalyzed hydrolysis to a pyridine-2-carboxamide, and cyclization reactions. Furthermore, the pyridine ring can undergo metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further functionalization.
These findings suggest several avenues for future exploration with Pyridine, 2-(2-oxazolidinyl)-. For example, the selective opening of the oxazolidine ring under different conditions could provide access to a range of functionalized 2-aminopyridine (B139424) derivatives. The development of novel cyclization and annulation reactions starting from this scaffold could lead to the synthesis of complex fused heterocyclic systems. frontiersin.org Computational studies could play a vital role in predicting and understanding the reactivity of the pyridyl-oxazolidine core, guiding the design of new and efficient chemical transformations.
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
| Oxidation | MnO₂, heat | 2-(Pyridin-2-yl)oxazole | Synthesis of novel ligands, biologically active molecules |
| Hydrolysis | Acid (e.g., HCl) | Pyridine-2-carboxamide derivatives | Access to functionalized pyridine building blocks |
| Cyclization | Aldehydes, nitrostyrenes | Fused heterocyclic systems | Development of new pharmaceutical scaffolds |
| Cross-Coupling | Aryl boronic acids, Pd catalyst | Aryl-substituted pyridyl-oxazolidines | Fine-tuning of electronic and steric properties |
Methodologies for High-Throughput Discovery and Optimization
The discovery and optimization of new reactions and applications for Pyridine, 2-(2-oxazolidinyl)- and its derivatives can be significantly accelerated through the adoption of high-throughput methodologies. The modular nature of this scaffold, with distinct and modifiable pyridine and oxazolidine components, makes it particularly well-suited for combinatorial approaches and automated synthesis.
The development of autonomous self-optimizing flow machines for the synthesis of related pyridine-oxazoline (PyOX) ligands demonstrates the potential for rapid reaction optimization. rsc.org Such systems can efficiently explore a wide range of reaction parameters (temperature, concentration, catalyst loading) to identify optimal conditions for the synthesis of a library of Pyridine, 2-(2-oxazolidinyl)- analogues. This would allow for the rapid generation of diverse compound libraries for screening in various applications, from catalysis to materials science.
Furthermore, the design and synthesis of fused pyridine building blocks amenable to high-throughput synthesis can be adapted for this compound class. nih.gov By developing robust synthetic routes to a variety of substituted Pyridine, 2-(2-oxazolidinyl)- building blocks, automated platforms can be employed to generate large libraries of more complex molecules for biological or materials screening. An integrated workflow that combines automated synthesis with physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiling could accelerate the discovery of new lead compounds in drug discovery. nih.gov
Potential as Building Blocks in Advanced Organic Synthesis Beyond Traditional Applications
The most significant future impact of Pyridine, 2-(2-oxazolidinyl)- may lie in its application as a versatile building block in advanced organic synthesis, particularly in the realm of asymmetric catalysis. The closely related pyridine-oxazoline (PyOX) and pyridine-bis(oxazoline) (PyBOX) ligands have become indispensable in a vast array of enantioselective transformations. researchgate.netrsc.org The structural similarity of Pyridine, 2-(2-oxazolidinyl)- suggests it could serve as a valuable precursor or a monodentate version of these powerful chiral ligands.
PyOX and PyBOX ligands, which are readily synthesized from enantiopure amino alcohols, have been successfully employed in a multitude of metal-catalyzed asymmetric reactions, including hydrosilylation, Henry reactions, and cross-couplings. researchgate.netacs.org The modularity of these ligands allows for the fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity. acs.org Pyridine, 2-(2-oxazolidinyl)- can be envisioned as a key intermediate in the synthesis of novel PyOX ligands with unique substitution patterns, potentially leading to new catalytic activities and selectivities.
Beyond its role as a ligand precursor, the Pyridine, 2-(2-oxazolidinyl)- scaffold itself can be a valuable chiral building block. The inherent chirality of the oxazolidine ring can be used to control the stereochemistry of reactions at other parts of the molecule or in subsequent transformations after ring opening. This makes it a potentially useful tool in the total synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net The ability to access a wide range of functionalized and enantiopure pyridine derivatives from this single building block highlights its significant potential to impact the future of organic synthesis. rsc.orgresearchgate.net
Q & A
Q. What are the recommended synthetic routes for Pyridine, 2-(2-oxazolidinyl)- (6CI) in academic research settings?
- Methodological Answer : A plausible route involves nucleophilic substitution at the pyridine ring. For example, coupling a pre-functionalized oxazolidine derivative (e.g., 2-chlorooxazolidine) with 2-aminopyridine under inert conditions (argon/nitrogen) using a palladium catalyst. Reaction optimization should include varying solvents (DMF, THF) and temperatures (60–100°C), monitored via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Similar strategies are used for structurally related 6CI oxazoline derivatives .
Q. How should researchers handle Pyridine, 2-(2-oxazolidinyl)- (6CI) to mitigate risks associated with skin/eye irritation?
- Methodological Answer : Based on safety data for pyridine derivatives (e.g., 2-(1-Pyrazolyl)pyridine):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .
Q. What spectroscopic techniques are optimal for characterizing Pyridine, 2-(2-oxazolidinyl)- (6CI)?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions and oxazolidine ring integrity (e.g., δ 2.5–3.5 ppm for oxazolidine protons).
- FT-IR : Peaks at ~1650 cm (C=N stretch) and ~1200 cm (C-O-C in oxazolidine).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography : For resolving tautomeric equilibria or conformational isomerism, if crystals are obtainable .
Advanced Research Questions
Q. How do electronic effects of the oxazolidinyl substituent influence the reactivity of Pyridine, 2-(2-oxazolidinyl)- (6CI) in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The oxazolidinyl group’s electron-donating nature (via lone pairs on oxygen/nitrogen) activates the pyridine ring toward NAS at the ortho/para positions. Computational studies (e.g., DFT using Gaussian) can predict charge distribution. Experimentally, compare reaction rates with electron-withdrawing substituents (e.g., nitro groups) in analogous compounds. Monitor intermediates via N NMR or kinetic isotope effects .
Q. What computational modeling approaches are suitable for predicting the tautomeric equilibria of Pyridine, 2-(2-oxazolidinyl)- (6CI)?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model tautomers (e.g., oxazolidine vs. oxazolidinone forms). Solvent effects (PCM model for DMSO/water) and Gibbs free energy calculations (at 298 K) predict dominant tautomers. Validate with experimental H NMR shifts in deuterated solvents .
Q. How to resolve contradictions in reported solubility data for Pyridine derivatives under varying pH conditions?
- Methodological Answer :
- Controlled Experiments : Measure solubility in buffered solutions (pH 3–10) using UV-Vis spectroscopy or gravimetric analysis.
- Data Reconciliation : Account for protonation states (pKa ~4.8 for pyridine nitrogen). For example, increased solubility at pH < 5 due to protonation.
- Cross-Validation : Compare with structurally similar compounds (e.g., 2-(Hydroxymethyl)pyridine, solubility ~50 mg/mL in water at pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
